molecular formula C7H3BrF2O B1290502 4-Bromo-3,5-difluorobenzaldehyde CAS No. 135564-22-6

4-Bromo-3,5-difluorobenzaldehyde

Cat. No. B1290502
M. Wt: 221 g/mol
InChI Key: OJWOCKKFJDJGFP-UHFFFAOYSA-N
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Patent
US05354502

Procedure details

167 g (0.88 mol) of SnCl2 was added to 880 cm3 of diethyl ether, and dried HCl gas was absorbed to saturation at room temperature. 98 g (0.44 mol) of 4-bromo-3,5-difluorobenzonitrile was added all at once to this mixture, and after stirring for i hour, it was let stand overnight. The reactant was poured into 1,000 cm3 of water, and ether was distilled on a hot water bath at 50° C. The residue was extracted by adding chloroform, and after washing in water the chloroform was removed. The residue was distilled under reduced pressure (b. p. 96° C./73 mmHg) to obtain 88 g (0.40 mol) of 4-bromo-3,5-difluorobenzaldehyde.
Name
Quantity
167 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[Sn]Cl.Cl.[Br:5][C:6]1[C:13]([F:14])=[CH:12][C:9]([C:10]#N)=[CH:8][C:7]=1[F:15].CC[O:18]CC>O>[Br:5][C:6]1[C:13]([F:14])=[CH:12][C:9]([CH:10]=[O:18])=[CH:8][C:7]=1[F:15]

Inputs

Step One
Name
Quantity
167 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
880 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
98 g
Type
reactant
Smiles
BrC1=C(C=C(C#N)C=C1F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after stirring for i hour, it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was absorbed
CUSTOM
Type
CUSTOM
Details
to saturation at room temperature
DISTILLATION
Type
DISTILLATION
Details
was distilled on a hot water bath at 50° C
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted
ADDITION
Type
ADDITION
Details
by adding chloroform
WASH
Type
WASH
Details
after washing in water the chloroform
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure (b. p. 96° C./73 mmHg)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=C(C=C(C=O)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.4 mol
AMOUNT: MASS 88 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.